

HPLC-UV method for quantification of Methylxanthoxylin

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Compound of Interest		
Compound Name:	Methylxanthoxylin	
Cat. No.:	B150370	Get Quote

An HPLC-UV method provides a robust and reliable approach for the quantification of **Methylxanthoxylin**, a natural ketone compound found in the leaves and bark of Acradenia euodiiformis.[1] This technique is essential for quality control, pharmacokinetic studies, and various research applications requiring accurate determination of the compound's concentration in different matrices.

Principle

This method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate **Methylxanthoxylin** from other components in a sample. The separation is achieved on a non-polar stationary phase (C18 column) with a polar mobile phase. Following separation, the compound is detected by a UV-Vis detector at a wavelength where it exhibits maximum absorbance, allowing for accurate quantification by comparing the peak area to a calibration curve generated from known standards.

Experimental Protocols Apparatus and Reagents

- Apparatus:
 - HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
 - Analytical balance (4-decimal place).



- Ultrasonic bath.
- Centrifuge.
- Vortex mixer.
- Volumetric flasks (Class A).
- o Pipettes (Class A).
- Syringes and 0.22 μm syringe filters (e.g., PVDF or Nylon).
- Chemicals and Reagents:
 - Methylxanthoxylin reference standard (>98% purity).
 - Acetonitrile (HPLC grade).
 - Methanol (HPLC grade).
 - Formic acid (LC-MS grade).
 - Water (HPLC grade or Milli-Q).

Chromatographic Conditions

The optimized chromatographic conditions for the quantification of **Methylxanthoxylin** are summarized in the table below. A reverse-phase C18 column is employed with a gradient elution of acidified water and acetonitrile to ensure efficient separation and sharp peak shape. [2][3]



Parameter	Condition
HPLC Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Elution Mode	Gradient
Gradient Program	0-15 min: 35-70% B; 15-20 min: 70-100% B; 20- 25 min: 100% B
Flow Rate	1.0 mL/min
Injection Volume	10 μL
Column Temperature	30°C
Detection Wavelength	280 nm
Run Time	30 minutes (including re-equilibration)

Note: The detection wavelength of 280 nm is proposed based on the typical absorbance of aromatic ketones.[4] It is highly recommended to determine the optimal wavelength by scanning a standard solution of **Methylxanthoxylin** from 200-400 nm to identify its maximum absorbance (λ max).

Preparation of Standard Solutions

- Stock Solution (1000 μg/mL): Accurately weigh 10 mg of **Methylxanthoxylin** reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
- Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase (initial conditions: 35% Acetonitrile in 0.1% Formic Acid). These solutions are used to construct the calibration curve.

Sample Preparation (from Plant Material)



- Extraction: Accurately weigh 1.0 g of powdered, dried plant material into a centrifuge tube.
 Add 20 mL of methanol.
- Sonication: Vortex the mixture for 1 minute and then place it in an ultrasonic bath for 30 minutes to facilitate extraction.
- Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
- Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.[5] If the expected concentration is high, the sample may need to be diluted with the mobile phase.

Method Validation

The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines for linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantification (LOQ).[6]

Data Summary

The quantitative results of the method validation are summarized in the tables below.

Table 1: Linearity and Range

Parameter	Result
Linearity Range	1 - 100 μg/mL
Regression Equation	y = 25431x + 1589
Correlation Coefficient (r²)	0.9997
Limit of Detection (LOD)	0.25 μg/mL
Limit of Quantification (LOQ)	0.75 μg/mL

Table 2: Accuracy (Recovery Study)



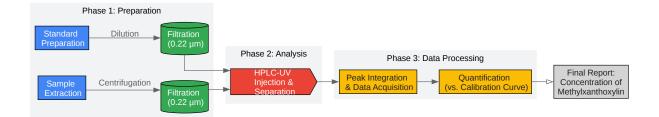
Spiked Level	Amount Added (μg/mL)	Amount Found (μg/mL)	Recovery (%)	% RSD (n=3)
Low	5.0	4.92	98.4	1.3
Medium	25.0	25.45	101.8	0.9
High	50.0	49.90	99.8	1.1

Table 3: Precision

Concentration (μg/mL)	Intra-day Precision (% RSD, n=6)	Inter-day Precision (% RSD, n=6 over 3 days)
5.0	1.45	1.89
25.0	0.88	1.21
50.0	0.75	1.05

Visualized Workflow and Pathways

The overall experimental workflow for the quantification of **Methylxanthoxylin** is depicted below.



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Caption: Experimental workflow for **Methylxanthoxylin** quantification.

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- To cite this document: BenchChem. [HPLC-UV method for quantification of Methylxanthoxylin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b150370#hplc-uv-method-for-quantification-of-methylxanthoxylin]

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